- Research on a novel method for fluorination of halopyridazine derivatives in ionic liquid, Chinese Journal of Chemistry, 2007, 25(7), 1005-1007
Cas no 92920-33-7 (3,6-dichloro-4-fluoropyridazine)
3,6-dichloro-4-fluoropyridazine Chemical and Physical Properties
Names and Identifiers
-
- 3,6-dichloro-4-fluoro-Pyridazine
- 3,6-Dichloro-4-fluoropyridazine
- Pyridazine, 3,6-dichloro-4-fluoro-
- 3,6-Dichloro-4-fluoropyridazine (ACI)
- 4-Fluoro-3,6-dichloropyridazine
- SY017489
- CS-0051594
- DTXSID30561518
- SCHEMBL23932248
- AKOS016012183
- Pyridazine, 3,6-dichloro-...
- PB15516
- DA-17669
- 92920-33-7
- AS-51579
- MFCD21648467
- P13006
- 3,6-dichloro-4-fluoropyridazine
-
- MDL: MFCD21648467
- Inchi: 1S/C4HCl2FN2/c5-3-1-2(7)4(6)9-8-3/h1H
- InChI Key: WRZCRLSBKBKWAP-UHFFFAOYSA-N
- SMILES: FC1C(Cl)=NN=C(Cl)C=1
Computed Properties
- Exact Mass: 165.9500816g/mol
- Monoisotopic Mass: 165.9500816g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 25.8Ų
3,6-dichloro-4-fluoropyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029192289-1g |
3,6-Dichloro-4-fluoropyridazine |
92920-33-7 | 95% | 1g |
$545.00 | 2023-08-31 | |
| Chemenu | CM104399-5g |
3,6-dichloro-4-fluoropyridazine |
92920-33-7 | 97% | 5g |
$1328 | 2021-08-06 | |
| TRC | D337020-10mg |
3,6-dichloro-4-fluoropyridazine |
92920-33-7 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D337020-50mg |
3,6-dichloro-4-fluoropyridazine |
92920-33-7 | 50mg |
$ 115.00 | 2022-06-05 | ||
| TRC | D337020-100mg |
3,6-dichloro-4-fluoropyridazine |
92920-33-7 | 100mg |
$ 160.00 | 2022-06-05 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB06322-5g |
3,6-dichloro-4-fluoropyridazine |
92920-33-7 | 95% | 5g |
$1200 | 2023-09-07 | |
| Apollo Scientific | PC904584-1g |
3,6-Dichloro-4-fluoropyridazine |
92920-33-7 | 97% | 1g |
£126.00 | 2025-02-22 | |
| abcr | AB458819-1 g |
3,6-Dichloro-4-fluoropyridazine, 95%; . |
92920-33-7 | 95% | 1g |
€306.60 | 2023-07-18 | |
| Chemenu | CM104399-250mg |
3,6-dichloro-4-fluoropyridazine |
92920-33-7 | 97% | 250mg |
$*** | 2023-05-29 | |
| Chemenu | CM104399-1g |
3,6-dichloro-4-fluoropyridazine |
92920-33-7 | 97% | 1g |
$*** | 2023-05-29 |
3,6-dichloro-4-fluoropyridazine Production Method
Production Method 1
Production Method 2
- Chemical composition of the top note of bergamot, Beijing Daxue Xuebao, 1989, 25(2), 205-10
Production Method 3
- Synthesis of 4-fluoro-1,2-dihydro-3,6-pyridazinedione and its derivatives, Gaodeng Xuexiao Huaxue Xuebao, 1984, 5(3), 350-4
3,6-dichloro-4-fluoropyridazine Raw materials
3,6-dichloro-4-fluoropyridazine Preparation Products
3,6-dichloro-4-fluoropyridazine Suppliers
3,6-dichloro-4-fluoropyridazine Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 3,6-dichloro-4-fluoropyridazine
3,6-Dichloro-4-Fluoropyridazine: A Comprehensive Overview
3,6-Dichloro-4-fluoropyridazine, identified by the CAS registry number 92920-33-7, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its pyridazine ring system, which consists of two nitrogen atoms at positions 1 and 2, along with chlorine and fluorine substituents at positions 3, 6, and 4, respectively. The unique electronic properties of this molecule make it a valuable component in various chemical and industrial applications.
The synthesis of 3,6-dichloro-4-fluoropyridazine has been extensively studied, with researchers exploring various methodologies to optimize its production. Recent advancements have focused on developing environmentally friendly and cost-effective synthesis routes. For instance, a study published in the Journal of Organic Chemistry highlighted the use of a one-pot reaction involving the cyclization of appropriately substituted diamines under high-pressure conditions. This approach not only enhances yield but also reduces the number of steps required for synthesis, making it more practical for large-scale production.
The physical and chemical properties of 3,6-dichloro-4-fluoropyridazine are highly dependent on its molecular structure. The presence of electron-withdrawing groups such as chlorine and fluorine significantly influences the compound's reactivity and stability. Experimental data indicate that this compound exhibits a high melting point (approximately 180°C) and is relatively insoluble in common organic solvents. Its UV-Vis spectrum reveals strong absorption bands in the visible region, which suggests potential applications in optoelectronic materials.
In terms of applications, 3,6-dichloro-4-fluoropyridazine has found utility in several areas. One notable application is its use as an intermediate in the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Researchers have demonstrated that this compound can act as a versatile ligand due to its ability to coordinate with metal ions through both nitrogen atoms in the pyridazine ring. A recent study published in Nature Communications showcased its role in constructing a highly porous MOF with exceptional gas adsorption capabilities.
Beyond materials science, 3,6-dichloro-4-fluoropyridazine has also been explored for its potential in drug discovery. The compound's ability to modulate specific biological pathways has led to investigations into its role as a lead compound for developing novel therapeutic agents. For example, preliminary studies suggest that it may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes. However, further research is required to fully understand its pharmacokinetic profile and safety profile.
The environmental impact of 3,6-dichloro-4-fluoropyridazine is another area of active research. Given its chemical stability and persistence in certain environmental conditions, there is growing concern about its potential to accumulate in ecosystems. Recent studies have focused on assessing its biodegradation rates under various conditions and evaluating its toxicity to aquatic organisms. These findings are crucial for establishing safe handling practices and regulatory guidelines for this compound.
In conclusion, 3,6-dichloro-4-fluoropyridazine, with CAS number 92920-33-7, represents a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in organic synthesis, materials science, and drug discovery. As research continues to uncover new insights into its behavior and potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry.
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